molecular formula C14H20INO B5030043 1-{3-[(4-Iodophenyl)oxy]propyl}piperidine

1-{3-[(4-Iodophenyl)oxy]propyl}piperidine

Cat. No.: B5030043
M. Wt: 345.22 g/mol
InChI Key: SBZXROKCONSCHA-UHFFFAOYSA-N
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Description

1-{3-[(4-Iodophenyl)oxy]propyl}piperidine is an organic compound that features a piperidine ring substituted with a 3-[(4-iodophenyl)oxy]propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(4-Iodophenyl)oxy]propyl}piperidine typically involves the reaction of 4-iodophenol with 3-chloropropylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-{3-[(4-Iodophenyl)oxy]propyl}piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Substitution: Products will vary depending on the nucleophile used in the substitution reaction.

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Reduced derivatives of the phenyl ring.

Scientific Research Applications

1-{3-[(4-Iodophenyl)oxy]propyl}piperidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the effects of iodine-containing compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-{3-[(4-Iodophenyl)oxy]propyl}piperidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

  • 1-{3-[(4-Chlorophenyl)oxy]propyl}piperidine
  • 1-{3-[(4-Bromophenyl)oxy]propyl}piperidine
  • 1-{3-[(4-Fluorophenyl)oxy]propyl}piperidine

Uniqueness: The presence of the iodine atom in 1-{3-[(4-Iodophenyl)oxy]propyl}piperidine makes it unique compared to its chloro, bromo, and fluoro analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and binding properties, making this compound particularly interesting for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

1-[3-(4-iodophenoxy)propyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO/c15-13-5-7-14(8-6-13)17-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZXROKCONSCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of 4-(3-chloro-1-propoxy)iodobenzene (5 g), piperidine (2.2 mL), sodium carbonate (2.7 g), and potassium iodide (140 mg) in n-butanol (30 mL) was heated in a 105° C. bath for 18 h. The resulting mixture was allowed to cool to room temperature, diluted with water (50 mL), and extracted with methylene chloride (2×20 mL). The combined organic phases were dried (magnesium sulfate), and evaporated in vacuo. Kugelrohr distillation of the residue (5 mm Hg, 260° C.) gave the title compound as a white crystalline solid (4.8 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Following the procedure described in example 1§E, but starting from 1-(3-chloropropoxy)-4-iodobenzene (3 g), potassium carbonate (4.15 g) and piperidine (1.7 g) in N,N-dimethylformamide (30 mL) affords 3.49 g of 1-[3-(4-iodophenoxy)propyl]piperidine used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

1-[(3-chloropropyl)oxy]-4-iodobenzene (10 g, 33.7 mmol) and piperidine (2.87 g, 67.4 mmol) were mixed, and stirred at 85° C. for 4 hours. After cooled to room temperature, this was concentrated, and the residue was dissolved in ethyl acetate, washed with aqueous saturated sodium hydrogencarbonate solution and saturated saline, and the organic layer was dried with sodium sulfate. The solvent was evaporated off, and the residue was purified through silica gel column chromatography (eluate: ethyl acetate/hexane=50/50 to chloroform/methanol=10/1) to obtain the entitled compound (8.39 g, 72%) as a brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step One
Yield
72%

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